
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone is an organic compound with the molecular formula C16H14O3 It is a member of the dioxolane family, characterized by a 1,3-dioxolane ring fused to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in dry ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3) under controlled temperatures and conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacks the phenyl groups.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity profiles.
Benzaldehyde Ethylene Acetal: Another related compound used in organic synthesis.
Uniqueness
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone is unique due to its combination of a dioxolane ring with phenyl groups, providing distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
6252-00-2 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanone |
InChI |
InChI=1S/C16H14O3/c17-15(13-7-3-1-4-8-13)16(18-11-12-19-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
WVXKCTOOZUQPOK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)
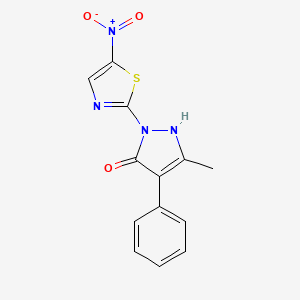
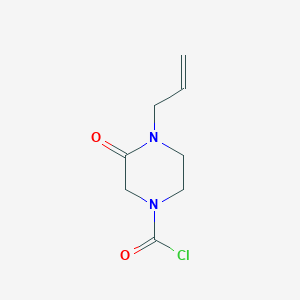
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
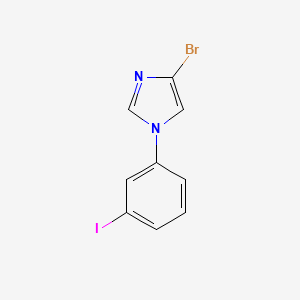
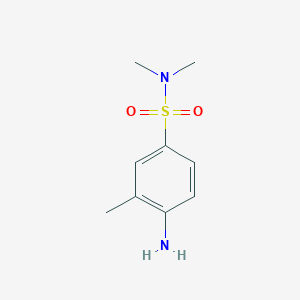
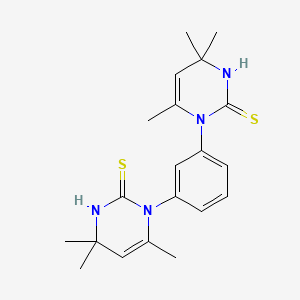
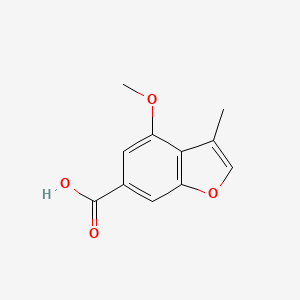

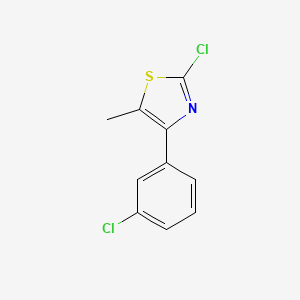
![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
